Mibefradil Dihydrochloride Hydrate: A Technical Overview of its Function and Mechanism of Action
Mibefradil Dihydrochloride Hydrate: A Technical Overview of its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) is a unique calcium channel antagonist, distinguished by its preferential blockade of T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[1][2] Initially developed for the management of hypertension and chronic stable angina, it was voluntarily withdrawn from the market due to significant drug-drug interactions. Despite its withdrawal from clinical use, mibefradil continues to be a valuable tool in preclinical research, particularly in the investigation of T-type calcium channel function and its role in various physiological and pathological processes, including cardiovascular disease and oncology. This document provides a comprehensive technical guide on the function, mechanism of action, and experimental evaluation of mibefradil dihydrochloride hydrate.
Introduction
Mibefradil is a benzimidazolyl-substituted tetraline derivative that exhibits a novel pharmacological profile compared to classical calcium channel blockers.[1][3] Its primary mechanism of action involves the inhibition of calcium ion influx through voltage-gated calcium channels, with a notable selectivity for the T-type channels.[1][3] This selectivity is believed to be responsible for many of its unique therapeutic and adverse effects.[1] Mibefradil has demonstrated potent vasodilator effects, with a particular selectivity for the coronary vasculature over peripheral vessels and the myocardium.[1] Unlike many other calcium channel blockers, it produces these effects with minimal negative inotropic activity and without inducing reflex tachycardia.[4]
Mechanism of Action
Mibefradil's principal pharmacological effect is the blockade of voltage-gated calcium channels. It exhibits a higher affinity for the transient, low-voltage-activated (T-type) calcium channels compared to the long-lasting, high-voltage-activated (L-type) channels.[1][2] This differential binding leads to a reduction in calcium influx into vascular smooth muscle cells and cardiomyocytes. The vasodilation of vascular smooth muscle results in decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[3] The exact mechanism for its anti-anginal effects is not fully elucidated but is thought to involve a reduction in heart rate, total peripheral resistance (afterload), and the product of heart rate and systolic blood pressure during exercise, ultimately decreasing myocardial oxygen demand.[3]
Beyond its effects on calcium channels, recent research has revealed that mibefradil also acts as a potent blocker of Orai store-operated calcium channels.[5] This action is dose-dependent and occurs at the extracellular surface of the channel.[5] The inhibition of Orai channels by mibefradil has been linked to its anti-proliferative and pro-apoptotic effects, suggesting a potential application in cancer therapy.[5][6]
Signaling Pathway of Mibefradil's Action
Caption: Mechanism of action of Mibefradil dihydrochloride hydrate.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for mibefradil's interaction with various ion channels.
Table 1: Inhibitory Concentrations (IC50) of Mibefradil on Calcium Channels
| Channel Type | IC50 (μM) | Reference |
| T-type | 2.7 | [2] |
| L-type | 18.6 | [2] |
Table 2: Inhibitory Concentrations (IC50) of Mibefradil on Orai Channels
| Channel Type | IC50 (μM) | Reference |
| Orai1 | 52.6 | [5] |
| Orai2 | 14.1 | [5] |
| Orai3 | 3.8 | [5] |
Table 3: Pharmacokinetic Properties of Mibefradil
| Parameter | Value | Reference |
| Bioavailability (single dose) | 70% | [3] |
| Bioavailability (steady state) | ~90% | [3] |
| Protein Binding | ≥ 99% (primarily to alpha 1-acid glycoprotein) | [3] |
| Half-life (steady state) | 17 to 25 hours | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Orai Channel Inhibition
This protocol describes the methodology used to assess the inhibitory effect of mibefradil on Orai channels expressed in HEK293 T-REx cells.
Cell Culture and Transfection:
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HEK293 T-REx cells with stable expression of stromal interaction molecule 1 (STIM1) are cultured in appropriate media.
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Cells are transfected with human Orai1-3 cDNAs in tetracycline-regulated pcDNA4/TO vectors.
Electrophysiological Recording:
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Whole-cell patch-clamp recordings are performed at room temperature.
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The standard extracellular solution contains (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
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The standard intracellular (pipette) solution contains (in mM): 135 Cs-glutamate, 8 MgCl2, 10 HEPES, and 10 BAPTA (pH 7.2).
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Store-operated Orai currents are activated by passive depletion of intracellular calcium stores with BAPTA in the pipette solution.
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Mibefradil is applied extracellularly at various concentrations to determine the dose-dependent inhibition of Orai currents.
Experimental Workflow for Orai Channel Inhibition Study
Caption: Experimental workflow for studying Orai channel inhibition by Mibefradil.
Langendorff Perfused Isolated Rat Heart Model for Infarct Size Assessment
This protocol outlines the procedure to evaluate the cardioprotective effects of mibefradil against ischemia-reperfusion injury.
Heart Preparation:
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Male Wistar rats are anesthetized, and their hearts are rapidly excised.
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Hearts are mounted on a Langendorff apparatus and perfused at a constant pressure with Krebs-Henseleit buffer.
Experimental Groups:
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Control: Hearts undergo regional ischemia followed by reperfusion without any drug treatment.
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Mibefradil-treated: Hearts are perfused with mibefradil (e.g., 0.3 µM) before the induction of ischemia.
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Mibefradil + Antagonist: To investigate the mechanism, hearts are co-perfused with mibefradil and a specific channel blocker (e.g., glibenclamide for KATP channels or chelerythrine (B190780) for protein kinase C).
Ischemia-Reperfusion Protocol:
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After a stabilization period, regional ischemia is induced for a set duration (e.g., 35 minutes).
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This is followed by a period of reperfusion (e.g., 120 minutes).
Infarct Size Determination:
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At the end of reperfusion, the heart is stained with triphenyltetrazolium (B181601) chloride (TTC).
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The infarcted (pale) and viable (red) tissues within the ischemic risk zone are quantified to determine the infarct size as a percentage of the risk zone (I/R%).
Clinical Significance and Future Directions
Mibefradil was initially approved for the treatment of hypertension and angina.[4] Clinical trials demonstrated its efficacy to be comparable or superior to other antihypertensive agents like diltiazem, amlodipine, and nifedipine.[4][7] However, its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme led to significant and potentially dangerous interactions with other drugs, resulting in its withdrawal from the market.[3]
Despite its clinical discontinuation for cardiovascular indications, the unique pharmacological profile of mibefradil has spurred interest in its potential repurposing, particularly in oncology.[6] The discovery of its inhibitory effects on Orai channels, which are implicated in cancer cell proliferation and survival, has opened new avenues for research.[5] Mibefradil has been investigated for the treatment of solid tumors, including a phase Ib clinical trial for brain tumors.[6] The strategy of using short-term administration of mibefradil is being explored to mitigate the risk of drug-drug interactions while leveraging its anti-cancer properties.[6]
Conclusion
Mibefradil dihydrochloride hydrate remains a significant pharmacological agent due to its selective blockade of T-type calcium channels and its more recently discovered effects on Orai channels. While its clinical use in cardiology was short-lived, it serves as an invaluable research tool for dissecting the roles of these channels in health and disease. The ongoing investigation into its anti-cancer properties highlights the potential for repurposing this compound, offering new therapeutic possibilities. A thorough understanding of its complex pharmacology is crucial for both basic science researchers and professionals involved in drug development.
References
- 1. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mibefradil: a new class of calcium-channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
